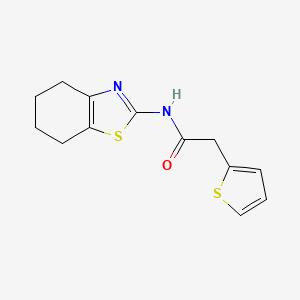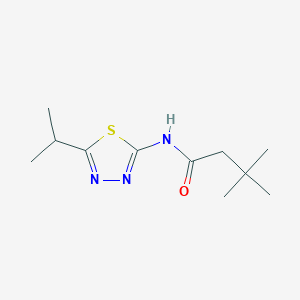![molecular formula C19H16F2N2O3 B5864131 N-(3,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5864131.png)
N-(3,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide, commonly known as DFB, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用機序
DFB exerts its effects through the inhibition of specific biological pathways, such as PAK4. The compound binds to the active site of the target protein, preventing it from carrying out its normal function. This inhibition can lead to a range of downstream effects, such as changes in gene expression or alterations in cellular signaling pathways.
Biochemical and Physiological Effects:
DFB has been found to have a range of biochemical and physiological effects, depending on the specific biological pathway being targeted. For example, inhibition of PAK4 activity by DFB has been shown to reduce tumor growth and metastasis in preclinical models. DFB has also been found to have anti-inflammatory effects, potentially through its inhibition of the NF-κB pathway.
実験室実験の利点と制限
DFB has several advantages as a tool for scientific research, including its high potency and specificity for certain biological pathways. However, the compound also has some limitations, such as its relatively low solubility in water and potential toxicity at high doses.
将来の方向性
There are several future directions for research involving DFB, including the development of more potent and selective inhibitors of specific biological pathways. Additionally, DFB could be used in combination with other compounds to enhance its effects or to target multiple pathways simultaneously. Further research is also needed to fully understand the potential limitations and toxicities of DFB, particularly in the context of in vivo studies.
合成法
DFB can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis typically involves the use of a palladium-catalyzed coupling reaction to form the benzamide core, followed by the addition of the isoxazole and fluorophenyl groups. The final product is typically purified through chromatography and characterized through various spectroscopic techniques.
科学的研究の応用
DFB has been used in a range of scientific research applications, including as a tool for investigating the role of specific biological pathways in disease states. For example, DFB has been found to inhibit the activity of a protein kinase known as PAK4, which has been implicated in various types of cancer. By inhibiting PAK4 activity, DFB has been shown to reduce tumor growth in preclinical models.
特性
IUPAC Name |
N-(3,4-difluorophenyl)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O3/c1-11-16(12(2)26-23-11)10-25-15-5-3-4-13(8-15)19(24)22-14-6-7-17(20)18(21)9-14/h3-9H,10H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMGMOTYLVBBCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2'-{[(3-methoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5864082.png)
![1-(4-fluorophenyl)-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5864089.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5864097.png)
![2-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5864098.png)

![N-(2-ethyl-6-methylphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5864123.png)
![7-[2-(1-azepanyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5864132.png)


![N-[3-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B5864138.png)
